

(S)-2-(pyrrolidin-1-yl)propan-1-ol: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Pyrrolidin-3-YL)propan-2-OL

Cat. No.: B1315711

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol that serves as a versatile building block in the synthesis of pharmaceutical compounds. Its defined stereochemistry makes it a valuable intermediate for creating complex molecular architectures with specific biological activities. This technical guide provides an in-depth overview of the known physicochemical characteristics of (S)-2-(pyrrolidin-1-yl)propan-1-ol, outlines standard experimental protocols for their determination, and illustrates a common synthetic pathway.

Physicochemical Characteristics

Precise experimental data for the physicochemical properties of (S)-2-(pyrrolidin-1-yl)propan-1-ol are not readily available in published literature. However, data for related isomers and the compound's molecular formula provide foundational information.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	[1]
Molecular Weight	129.202 g/mol	[1]
Boiling Point	Data not available for (S)-2-(pyrrolidin-1-yl)propan-1-ol. For the isomer 1-(pyrrolidin-1-yl)propan-2-ol: 199.6 °C at 760 mmHg. For the isomer 3-(pyrrolidin-1-yl)propan-1-ol: 216.9 °C at 760 mmHg.	[2]
Density	Data not available for (S)-2-(pyrrolidin-1-yl)propan-1-ol. For the isomer 1-(pyrrolidin-1-yl)propan-2-ol: 0.98 g/cm ³ .	[2]
Melting Point	Not available.	[1]
Solubility	Expected to be soluble in water and polar organic solvents.	

Experimental Protocols

Standard methodologies for determining the key physicochemical properties of a liquid organic compound like (S)-2-(pyrrolidin-1-yl)propan-1-ol are described below.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid can be determined using the capillary method, which requires a small amount of the sample.

Apparatus:

- Thiele tube or melting point apparatus
- Thermometer

- Capillary tube (sealed at one end)
- Small test tube
- Heating oil (e.g., mineral oil)
- Sample of (S)-2-(pyrrolidin-1-yl)propan-1-ol

Procedure:

- A small amount of the liquid sample is placed in the small test tube.
- The capillary tube is inverted and placed into the test tube with the open end submerged in the liquid.
- The test tube is attached to a thermometer and placed in a Thiele tube containing heating oil.
- The Thiele tube is gently heated, and the temperature is monitored.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is discontinued, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
[3][4]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.[5]

Apparatus:

- Pycnometer or a graduated cylinder
- Analytical balance
- Sample of (S)-2-(pyrrolidin-1-yl)propan-1-ol

Procedure:

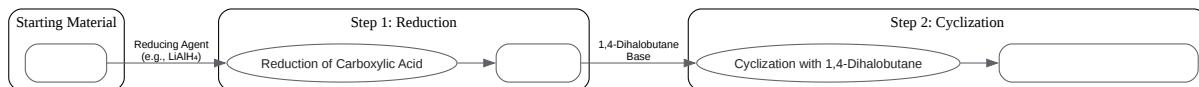
- The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.
- A known volume of the liquid sample is added to the pycnometer or graduated cylinder.
- The mass of the liquid-filled container is then measured.
- The mass of the liquid is determined by subtracting the mass of the empty container.
- The density is calculated by dividing the mass of the liquid by its volume.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Solubility Determination

A qualitative assessment of solubility can be performed by observing the dissolution of the compound in various solvents.

Apparatus:

- Test tubes
- A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
- Vortex mixer or shaker
- Sample of (S)-2-(pyrrolidin-1-yl)propan-1-ol


Procedure:

- A small, measured amount of (S)-2-(pyrrolidin-1-yl)propan-1-ol is added to a test tube.
- A small volume of a chosen solvent is added to the test tube.
- The mixture is agitated using a vortex mixer or by shaking.
- Visual observation is used to determine if the compound has dissolved to form a clear solution.

- The process is repeated with different solvents to determine the compound's solubility profile.[9][10]

Synthetic Workflow

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral building block often used in the synthesis of active pharmaceutical ingredients (APIs).[11] A common synthetic route starts from the readily available chiral precursor, (S)-alanine. The following diagram illustrates the key steps in this synthetic process.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for (S)-2-(pyrrolidin-1-yl)propan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. americanelements.com [americanelements.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. homesciencetools.com [homesciencetools.com]
- 7. chm.uri.edu [chm.uri.edu]

- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(S)-2-(pyrrolidin-1-yl)propan-1-ol: A Comprehensive Physicochemical Profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315711#s-2-pyrrolidin-1-yl-propan-1-ol-physicochemical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com